4-benzoyl-N-(3-pyridinylmethyl)-1H-pyrrole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-benzoyl-N-(3-pyridinylmethyl)-1H-pyrrole-2-carboxamide is a chemical compound with the molecular formula C18H15N3O2 and a molecular weight of 305.337 . It is listed under CAS No. 478040-34-5 .
Chemical Reactions Analysis
The specific chemical reactions involving this compound are not provided in the search results. Information on its reactivity, potential reaction partners, and the conditions under which it reacts would typically be found in chemical reaction databases or experimental literature .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as melting point, boiling point, density, and solubility . Unfortunately, the specific physical and chemical properties of this compound are not provided in the search results .Scientific Research Applications
Anti-inflammatory and Analgesic Activity
Research on related compounds, such as 5-acyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids, has demonstrated significant anti-inflammatory and analgesic activities. These compounds, including derivatives like 5-benzoyl-1,2-dihydro-3H-pyrrolo-[1,2-a]pyrrole-1-carboxylic acid, have been selected for evaluation as analgesic agents based on their potency in assays and minimal gastrointestinal side effects. QSAR studies of these compounds reveal a correlation between analgesic and anti-inflammatory potencies and the steric and hydrogen-bonding properties of the benzoyl substituent(s) (Muchowski et al., 1985).
Functionalization Reactions
The compound has been involved in studies on the functionalization reactions of related chemicals, such as 4-Benzoyl-1,5-Diphenyl-1H-Pyrazole-3-Carboxylic Acid. These studies focus on the synthesis and theoretical examination of reactions leading to the creation of novel compounds with potential biological applications (Yıldırım et al., 2005).
Histone Deacetylase Inhibition
Aroyl-pyrrolyl hydroxyamides, analogues of compounds related to 4-benzoyl-N-(3-pyridinylmethyl)-1H-pyrrole-2-carboxamide, have been shown to act as histone deacetylase (HDAC) inhibitors. These compounds, by substituting the benzene ring with various groups, have been evaluated for their efficacy against different HDACs, showing potential as therapeutic agents for conditions like acute promyelocytic leukemia (Mai et al., 2006).
Fragment Models of Drug-NAD Adducts
Studies have also explored the 4-benzoylpyridine-3-carboxamide entity as a model for drug-NAD adducts, providing insights into the mechanisms of action of drugs like Isoniazid. These studies have led to the identification of unique structural forms of these compounds, advancing our understanding of drug interactions at the molecular level (Broussy et al., 2005).
Synthesis and Characterization of Polymers
The compound has contributed to the synthesis and characterization of new materials, such as aromatic polyamides and polyimides, through reactions involving carboxylic acid derivatives. These materials have been studied for their solubility, molecular weight, thermal behavior, and potential applications in various fields (Pasquale & Recca, 1998).
Mechanism of Action
Safety and Hazards
Future Directions
The future directions for research or applications of 4-benzoyl-N-(3-pyridinylmethyl)-1H-pyrrole-2-carboxamide are not specified in the search results. Future directions could include potential uses of the compound, areas of research interest, or possible modifications to its structure to enhance its properties .
Properties
IUPAC Name |
4-benzoyl-N-(pyridin-3-ylmethyl)-1H-pyrrole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O2/c22-17(14-6-2-1-3-7-14)15-9-16(20-12-15)18(23)21-11-13-5-4-8-19-10-13/h1-10,12,20H,11H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUJQRNWLZOKULI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CNC(=C2)C(=O)NCC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.